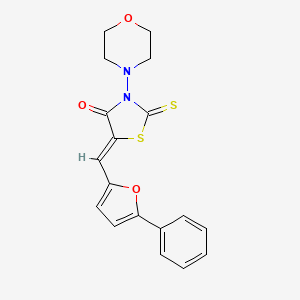

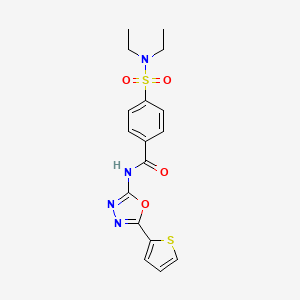

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies, and its potential applications are being explored in the scientific community.

Applications De Recherche Scientifique

Synthesis and Biological Study

- Heterocyclic compounds similar to the specified molecule have been synthesized for various biological studies. For example, derivatives of benzothiazole and furan compounds were synthesized and characterized, demonstrating potential antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).

Microwave Promoted Synthesis

- Microwave irradiation has been used as an efficient and cleaner method for the synthesis of benzamide derivatives, showcasing an advancement in synthetic methodologies (Saeed, 2009).

Synthesis and Reactivity Studies

- Studies on the synthesis and reactivity of furan and benzothiazole derivatives indicate their potential for various chemical transformations, contributing to the development of new compounds with potentially useful properties (Aleksandrov et al., 2021).

Anticancer Evaluation

- Benzamide derivatives similar to the specified compound have been evaluated for anticancer activity, with some showing promising results against various cancer cell lines, suggesting potential therapeutic applications (Ravinaik et al., 2021).

Antimicrobial and Anticancer Activities

- Research has been conducted on pyridine, thioamide, thiazole, and benzamide derivatives, demonstrating significant antimicrobial and anticancer activities, which highlights the potential of these compounds in pharmaceutical applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Adenosine Receptors Selectivity

- A study on benzamide and furamide analogues linked to thiazole has shown significant affinity and selectivity towards adenosine receptor subtypes, indicating potential applications in medicinal chemistry (Inamdar et al., 2013).

Cardiac Electrophysiological Activity

- N-substituted benzamide derivatives have been investigated for their potential as selective class III agents in cardiac electrophysiological activity, contributing to cardiovascular drug research (Morgan et al., 1990).

Leukotriene B4 Inhibitory Activity

- Derivatives of benzofuran and thiazole have been prepared and evaluated for their inhibitory activity against leukotriene B4, with some showing promising results for potential medical applications (Kuramoto et al., 2008).

Supramolecular Gelators

- N-(thiazol-2-yl) benzamide derivatives have been synthesized and studied for their gelation behavior, highlighting the role of non-covalent interactions in gelation and potential applications in material science (Yadav & Ballabh, 2020).

Molecular Characterization and Antimicrobial Activity

- Thiazole-based heterocyclic amides, similar in structure to the specified compound, have been synthesized and characterized for antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Cakmak et al., 2022).

Propriétés

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h3-13,15H,14H2,1-2H3,(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNQINCITZYBHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

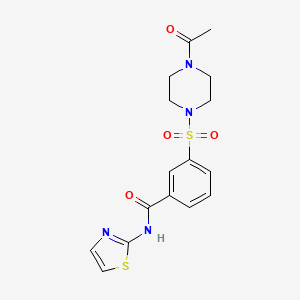

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)

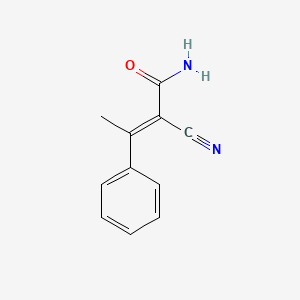

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)

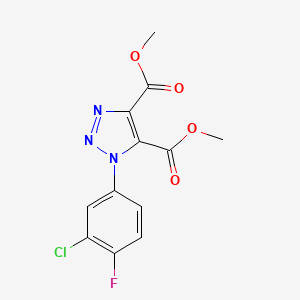

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)

![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)